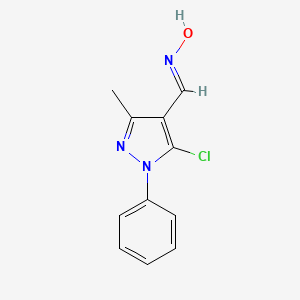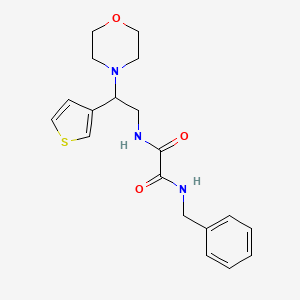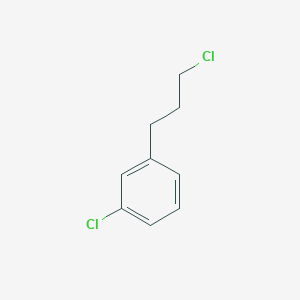
1-Chloro-3-(3-chloropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-3-(3-chloropropyl)benzene” is a chemical compound with the molecular formula C9H10Cl2 . It is also known by other names such as γ-Chloropropylbenzene, γ-Phenylpropyl chloride, 3-Chloro-1-phenylpropane, 3-Phenyl-1-chloropropane, and 3-Phenylpropyl chloride .
Synthesis Analysis
The synthesis of “1-Chloro-3-(3-chloropropyl)benzene” could potentially involve a multistep process. One possible method involves treating the 1-chloro-3-(tert-butyldimethylsilyloxy)propylbenzene with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature . This would cleave the silyl ether and yield the desired product.Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(3-chloropropyl)benzene” can be represented as a benzene ring with a 3-chloropropyl group attached to it . The molecular weight of this compound is 154.637 .Applications De Recherche Scientifique
Alkylation Reactions
- 1-Chloro-3-(3-chloropropyl)benzene has been studied in the context of alkylation reactions. For instance, its reactivity in the presence of aluminum chloride as a catalyst has been examined. This chemical serves as a key intermediate in producing various alkylated aromatic compounds (Matsuda & Shinohara, 1978).
Polymerization and Macromolecular Compounds
- Research has explored its use in the polycondensation reaction with benzene, demonstrating its role in the formation of macromolecular compounds. This highlights its potential in polymer science (Kolesnikov & Korshak, 1953).
Organolithium Reagents
- The compound has been used to create functional organolithium reagents. Its reactions with alkylboronates, leading to the production of various organic compounds, illustrate its versatility in organic synthesis (Smith, Elliott, & Jones, 2013).
Dehydrochlorination Studies
- It has been a subject in dehydrochlorination studies, providing insights into chemical reactions and mechanisms on a molecular level (Pistarino et al., 2001).
Synthesis of Aromatic Compounds
- Its use in synthesizing various aromatic compounds has been documented. This includes the preparation of compounds like 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, showcasing its role in complex organic syntheses (Lukáč & Mohapatra, 1992).
Catalytic Applications
- The compound has found applications in catalysis, for example, in iron-catalyzed Buchner reactions of aryldiazoacetates to arenes (Mbuvi & Woo, 2009).
Cationic Polymerizations
- It has been referenced in the study of cationic polymerizations, indicating its role in the development of novel polymeric materials (Dittmer, Pask, & Nuyken, 1992).
Mécanisme D'action
The mechanism of action for reactions involving “1-Chloro-3-(3-chloropropyl)benzene” likely involves electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-3-(3-chloropropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMHHQKQHWJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3-chloropropyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)
![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)
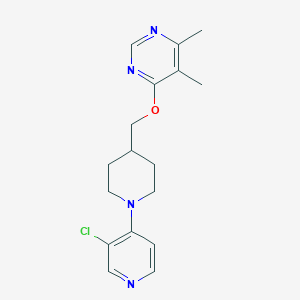
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
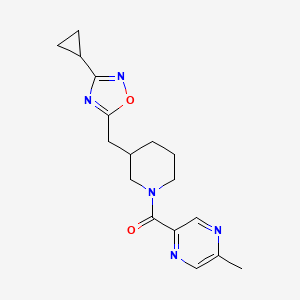
![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)
